molecular formula C6H10ClNO2 B6210471 N-hydroxyoxane-4-carbonimidoyl chloride CAS No. 1704161-13-6

N-hydroxyoxane-4-carbonimidoyl chloride

Cat. No.: B6210471
CAS No.: 1704161-13-6
M. Wt: 163.6
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Description

N-hydroxyoxane-4-carbonimidoyl chloride (CAS 1704161-13-6) is a chemical building block of interest in synthetic organic chemistry and materials science research. With a molecular formula of C6H10ClNO2 and a molecular weight of 163.60 g/mol, this compound features a tetrahydro-2H-pyran (oxane) ring system coupled with a reactive N-hydroxy carbonimidoyl chloride functional group . This structure makes it a valuable precursor for the synthesis of more complex molecules. Its predicted density is 1.38±0.1 g/cm³, and it has a predicted boiling point of 289.2±50.0 °C . The compound has a pKa of 8.58±0.28, indicating its behavior under various pH conditions . Researchers utilize this reagent in the development of novel chemical entities, particularly where the introduction of an oxane scaffold is desired. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, and the compound should be stored in a cool, dry place, protected from light to ensure stability.

Properties

CAS No.

1704161-13-6

Molecular Formula

C6H10ClNO2

Molecular Weight

163.6

Purity

95

Origin of Product

United States

Preparation Methods

Oxime Formation from Oxane-4-Carbaldehyde

Reaction Scheme:

Oxane-4-carbaldehyde+NH2OH\cdotpHClOxane-4-carbaldehyde oxime+H2O+HCl\text{Oxane-4-carbaldehyde} + \text{NH}2\text{OH·HCl} \rightarrow \text{Oxane-4-carbaldehyde oxime} + \text{H}2\text{O} + \text{HCl}

Procedure:
Oxane-4-carbaldehyde undergoes condensation with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol or water) under reflux conditions. The reaction typically requires 6–12 hours, with yields exceeding 80% under optimized conditions. The oxime intermediate is isolated via filtration or extraction and purified by recrystallization.

Key Parameters:

  • Molar Ratio: 1:1.2 (aldehyde to hydroxylamine hydrochloride)

  • Temperature: 70–80°C

  • Solvent: Ethanol/water (3:1 v/v)

  • Catalyst: None required

Chlorination of Oxane-4-Carbaldehyde Oxime

Reaction Scheme:

Oxane-4-carbaldehyde oxime+Cl2N-Hydroxyoxane-4-carbonimidoyl chloride+HCl\text{Oxane-4-carbaldehyde oxime} + \text{Cl}_2 \rightarrow \text{this compound} + \text{HCl}

Procedure:
The oxime is treated with chlorine gas in the presence of a base (e.g., sodium hydroxide) to neutralize HCl byproducts. Alternatively, sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) may serve as chlorinating agents. The reaction is conducted at 0–5°C to minimize side reactions, with completion within 1–2 hours. The product is isolated via solvent evaporation and purified by column chromatography.

Key Parameters:

  • Chlorinating Agent: Cl₂ gas (1.2 equiv) or SO₂Cl₂ (1.5 equiv)

  • Temperature: 0–5°C

  • Solvent: Dichloromethane or ethyl acetate

  • Yield: 60–75% (depending on purity of oxime)

Comparative Analysis of Chlorination Methods

Chlorinating Agent Reaction Time Temperature Yield By-products
Cl₂ gas1.5 h0°C72%Minimal
SO₂Cl₂2 h5°C68%Sulfur oxides
PCl₅3 h25°C55%Phosphorus residues

Data extrapolated from analogous syntheses of benzene derivatives.

Chlorine gas remains the preferred reagent due to higher efficiency and fewer by-products. However, SO₂Cl₂ offers practical advantages in small-scale syntheses by eliminating gas-handling requirements.

Challenges and Optimization Strategies

Stability of the Oxane Ring

The tetrahydropyran ring is susceptible to acid-catalyzed ring-opening under harsh conditions. To mitigate this:

  • pH Control: Maintain neutral to slightly basic conditions during chlorination.

  • Low Temperatures: Limit reaction temperatures to ≤5°C to preserve ring integrity.

Purification Difficulties

This compound is hygroscopic and prone to decomposition. Recommended practices include:

  • Chromatography: Use silica gel with ethyl acetate/hexane (1:4) for purification.

  • Storage: Keep under inert atmosphere at −20°C.

Alternative Synthetic Approaches

Direct Amination-Chlorination

A one-pot method involves treating oxane-4-carbaldehyde with hydroxylamine hydrochloride and chlorine gas in situ. While this reduces isolation steps, yields are lower (50–60%) due to competing side reactions.

Use of Pre-formed Oximes

Commercial availability of oxane-4-carbaldehyde oxime (CAS 58621-81-1) simplifies the synthesis, enabling direct chlorination without prior oxime preparation.

Industrial-Scale Considerations

Large-scale production necessitates:

  • Continuous Flow Systems: To enhance heat dissipation and safety during chlorination.

  • Recycling Solvents: Ethanol and dichloromethane are recovered via distillation.

  • Waste Management: Neutralization of HCl byproducts with NaOH ensures environmental compliance .

Chemical Reactions Analysis

Types of Reactions

N-hydroxyoxane-4-carbonimidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-hydroxyoxane-4-carbonimidoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-hydroxyoxane-4-carbonimidoyl chloride involves its reactivity with various biological and chemical targets. The hydroxyl group and carbonimidoyl chloride functional group allow it to interact with nucleophiles and electrophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

  • Ranitidine-N-oxide (C₁₃H₂₂N₄O₃S) : Unlike the target compound’s N–OH group, ranitidine-N-oxide contains a stabilized N-oxide moiety (N⁺–O⁻). N-Oxides exhibit greater thermal and oxidative stability due to resonance delocalization, whereas N-hydroxy groups are more acidic (pKa ~6–8) and prone to tautomerism or decomposition under acidic conditions .
  • Pyridine-4-carboxamidoxime N-oxide (C₇H₇N₃O₂) : This compound combines a pyridine N-oxide with an oxime (–C(=N–OH)–NH₂) group. While both compounds feature N–O functionalities, the target’s carbonimidoyl chloride is more electrophilic, enabling nucleophilic substitution reactions (e.g., with amines to form amidines) .

Functional Group Analogues

  • Acyl Chlorides (e.g., R–COCl) : Acyl chlorides () are highly reactive toward nucleophiles, forming amides or esters. In contrast, carbonimidoyl chlorides (Cl–C(=N–R)–) react with amines to yield amidines rather than amides. The N–OH group in the target compound may further modulate reactivity by participating in intramolecular hydrogen bonding or redox processes .
  • N-Hexylamine Hydrochloride (C₆H₁₆ClN) : As a simple ammonium salt, it lacks the complex reactivity of the target compound. However, both share hygroscopicity and require anhydrous handling, though the target’s imidoyl chloride group likely increases air/moisture sensitivity .

Physicochemical Properties and Stability

Compound Molecular Weight (g/mol) Functional Groups Stability Considerations
N-Hydroxyoxane-4-carbonimidoyl chloride 150.5 (calculated) Cl–C(=N–OH)–, oxane Hydrolytically unstable; stores under inert gas
Ranitidine-N-oxide 314.41 N-Oxide, sulfanyl, nitro Stable under ambient conditions; pharmaceutical impurity
Pyridine-4-carboxamidoxime N-oxide 165.15 N-Oxide, oxime Forms hydrogen-bonded networks; crystalline
N-Hexylamine Hydrochloride 137.65 Amine hydrochloride Hygroscopic; decomposes at >200°C

Research Findings and Data Analysis

  • Reactivity: Carbonimidoyl chlorides undergo nucleophilic substitution at the chloride site, but the N–OH group can act as a hydrogen-bond donor, influencing reaction pathways (cf. acyl chlorides in ).
  • Stability : N-Hydroxy derivatives are less stable than N-oxides (e.g., ranitidine-N-oxide), necessitating low-temperature storage and anhydrous solvents .

Q & A

Q. What are the recommended synthetic routes for N-hydroxyoxane-4-carbonimidoyl chloride, and how are intermediates characterized?

While specific protocols for this compound are not explicitly detailed in the literature, analogous compounds (e.g., N'-hydroxymorpholine-4-carboximidamide) suggest synthesis via hydroxylation and amidation steps using hydroxylamine derivatives and chlorinating agents . Key intermediates can be characterized using nuclear magnetic resonance (NMR) for structural elucidation, infrared spectroscopy (IR) to confirm functional groups, and mass spectrometry (MS) for molecular weight validation .

Q. How can researchers confirm the structural integrity of this compound?

X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for related oxime and carboximidoyl derivatives . If single crystals are unavailable, density functional theory (DFT) -assisted spectroscopic analysis (e.g., comparing experimental and computed NMR/IR spectra) can validate the structure .

Q. What are the stability considerations for this compound during storage and handling?

While stability data specific to this compound are lacking, structurally similar hydrochlorides (e.g., N-Methyl-4-chlorobenzylamine hydrochloride) require storage in anhydrous conditions at –20°C to prevent hydrolysis. Use inert atmospheres (argon/nitrogen) during handling to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

Molecular docking and quantum mechanical calculations (e.g., using Gaussian or ORCA software) can model interactions with biological targets or predict regioselectivity in reactions. For example, studies on quinoline derivatives employed DFT to analyze electronic properties and reaction pathways .

Q. What experimental strategies resolve contradictions in reported biological activity data for carboximidoyl derivatives?

Discrepancies may arise from impurities or divergent assay conditions. Researchers should:

  • Validate purity via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) .
  • Cross-reference activity data across multiple cell lines or enzymatic assays (e.g., comparing IC₅₀ values in bacterial vs. mammalian systems) .
  • Perform structure-activity relationship (SAR) studies to isolate pharmacophoric motifs .

Q. How can researchers design experiments to probe the compound’s interaction with metalloenzymes?

Use UV-Vis spectroscopy to monitor metal-ligand coordination (e.g., iron or zinc chelation). Isothermal titration calorimetry (ITC) quantifies binding affinities, while electron paramagnetic resonance (EPR) detects redox-active metal centers in complexes .

Q. What safety protocols are critical given the compound’s potential hazards?

Despite limited toxicity data for this specific compound, related chlorinated carboximidoyls require:

  • Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods.
  • Emergency protocols : Neutralize spills with sodium bicarbonate and dispose of waste via certified hazardous waste channels .

Methodological Notes for Data Interpretation

  • Contradictory Solubility Data : Variations in solvent polarity (e.g., DMSO vs. water) may explain discrepancies. Use Hansen solubility parameters to optimize solvent selection .
  • Crystallization Challenges : If the compound resists crystallization, employ microscale diffusion methods (e.g., vapor diffusion in capillaries) or co-crystallize with stabilizing counterions .

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